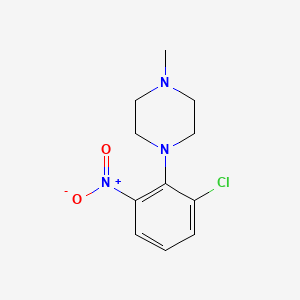

1-(2-chloro-6-nitrophenyl)-4-methylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-6-nitrophenyl)-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c1-13-5-7-14(8-6-13)11-9(12)3-2-4-10(11)15(16)17/h2-4H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTYGQGYDUZEPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Chloro 6 Nitrophenyl 4 Methylpiperazine and Its Analogs

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine, logically disconnects the carbon-nitrogen bond between the phenyl ring and the piperazine (B1678402) moiety. This disconnection points to two primary precursors: an electrophilic aromatic component and a nucleophilic piperazine component.

Key Precursors:

Electrophilic Partner: A di-substituted nitro-activated phenyl ring, such as 1,2-dichloro-3-nitrobenzene or 2,6-dichloronitrobenzene. The presence of the electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack.

Nucleophilic Partner: 1-Methylpiperazine (B117243), a readily available secondary amine that serves as the incoming nucleophile.

This retrosynthetic approach simplifies the synthesis to a single, crucial bond-forming reaction, making it an efficient and practical strategy.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The formation of the aryl-piperazine bond in this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction proceeds via the addition of the nucleophile (1-methylpiperazine) to the electron-deficient aromatic ring, followed by the elimination of a leaving group (a chloride ion).

Direct Reaction of 1-Methylpiperazine with Halonitrophenyl Derivatives

The most direct synthetic route involves the reaction of 1-methylpiperazine with a suitable dihalonitrobenzene. The nitro group, being a strong electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack. In the case of a precursor like 1,2-dichloro-3-nitrobenzene, the incoming nucleophile will preferentially displace one of the chlorine atoms.

Investigation of Solvent and Base Effects on Reaction Efficiency

The efficiency of the SNAr reaction is highly dependent on the choice of solvent and base.

Solvents: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cationic species, leaving the anionic nucleophile more reactive. Commonly used solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile (B52724) (ACN). These solvents facilitate the reaction by promoting the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism.

Bases: A base is often employed to deprotonate the secondary amine of the piperazine, thereby increasing its nucleophilicity. Common inorganic bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), or organic bases like triethylamine (B128534) (Et₃N) and diisopropylethylamine (DIPEA), are frequently used. The choice of base can significantly impact the reaction rate and yield.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include:

Temperature: SNAr reactions are often conducted at elevated temperatures to overcome the activation energy barrier. The optimal temperature will depend on the specific reactants and solvent used.

Reaction Time: The reaction time needs to be sufficient to allow for complete conversion of the starting materials. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential.

Stoichiometry: The molar ratio of the reactants can influence the outcome of the reaction. Using a slight excess of the more volatile or less expensive reactant can help drive the reaction to completion.

Table 1: Illustrative SNAr Reaction Conditions for Arylpiperazine Synthesis

| Electrophile | Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) |

| 1-Fluoro-4-nitrobenzene | 1-Methylpiperazine | DMF | K₂CO₃ | 100 | >95 |

| 2,4-Dichloronitrobenzene | 1-Methylpiperazine | DMSO | Et₃N | 120 | 85-90 |

| 1,2-Dichloro-3-nitrobenzene | 1-Methylpiperazine | ACN | DIPEA | 80 | Variable |

This table presents generalized conditions for analogous reactions and is for illustrative purposes. Specific conditions for the target compound may vary.

Post-Synthetic Modifications of the Nitro Group (e.g., Reduction to Amine)

The nitro group in this compound can be a versatile handle for further functionalization. A common and important transformation is its reduction to an amino group, yielding 2-chloro-6-(4-methylpiperazin-1-yl)aniline. This transformation opens up a wide range of subsequent chemical modifications.

Standard reduction methods include:

Catalytic Hydrogenation: Using a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a clean and efficient method.

Metal-Acid Reduction: Classic conditions like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are also effective.

Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst like Pd/C can be a milder alternative to using hydrogen gas.

Exploration of Alternative Coupling Chemistries

While SNAr is the most common approach, other modern coupling reactions could potentially be employed for the synthesis of this compound, particularly in cases where the SNAr reaction is sluggish due to steric hindrance or deactivating substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. It could be a viable alternative for coupling 1-methylpiperazine with a suitably functionalized aromatic precursor, especially if the precursor is an aryl bromide or triflate. This method is known for its broad substrate scope and tolerance of various functional groups. The general conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane.

Table 2: Comparison of Synthetic Methodologies

| Method | Advantages | Disadvantages |

| SNAr | Cost-effective, often uses readily available starting materials, well-established methodology. | May require harsh reaction conditions (high temperatures), substrate scope can be limited by the need for strong electron-withdrawing groups. |

| Buchwald-Hartwig Amination | Broad substrate scope, milder reaction conditions in some cases, high functional group tolerance. | Requires a transition metal catalyst and specialized ligands which can be expensive, potential for metal contamination in the final product. |

Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Identity

Spectroscopic Techniques for Comprehensive Structure Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the aromatic ring and the methylpiperazine moiety. The aromatic region would likely display a complex multiplet pattern due to the coupling of the three adjacent protons on the substituted phenyl ring. The piperazine (B1678402) protons would appear as two distinct sets of signals, likely broad multiplets, due to their different chemical environments. The methyl group protons would present as a sharp singlet.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Proton Assignment |

| ~ 7.8 - 8.0 | Aromatic Protons |

| ~ 3.2 - 3.4 | Piperazine Protons (adjacent to phenyl ring) |

| ~ 2.5 - 2.7 | Piperazine Protons (adjacent to methyl group) |

| ~ 2.3 | Methyl Protons |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The aromatic carbons would appear in the downfield region, with their chemical shifts influenced by the electron-withdrawing chloro and nitro substituents. The piperazine and methyl carbons would be found in the upfield region.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 120 - 155 | Aromatic Carbons |

| ~ 50 - 55 | Piperazine Carbons |

| ~ 45 | Methyl Carbon |

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made in the 1D spectra. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to delineate the spin system of the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignment of the carbon skeleton.

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₁H₁₄ClN₃O₂), the calculated exact mass can be compared to the experimentally determined mass to confirm the elemental composition with a high degree of confidence.

| Predicted HRMS Data | |

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄ClN₃O₂ |

| Calculated Exact Mass [M+H]⁺ | 256.0847 |

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Analysis of the isotopic pattern of this peak would reveal the presence of one chlorine atom. Fragmentation of the molecular ion could also be studied to provide further structural information.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic ring, the nitro group, the C-N bonds, and the C-Cl bond.

| Predicted FT-IR Data | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3050 - 3100 | Aromatic C-H Stretch |

| ~ 2800 - 3000 | Aliphatic C-H Stretch |

| ~ 1520 - 1560 and 1340 - 1380 | N-O Asymmetric and Symmetric Stretch (Nitro group) |

| ~ 1450 - 1600 | Aromatic C=C Bending |

| ~ 1150 - 1350 | C-N Stretch |

| ~ 700 - 800 | C-Cl Stretch |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitrophenyl chromophore in this compound would result in characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands are influenced by the substituents on the aromatic ring.

| Predicted UV-Vis Data | |

| Parameter | Value |

| λmax (in Methanol) | ~ 250 - 270 nm and ~ 320 - 350 nm |

| Molar Absorptivity (ε) | Dependent on concentration |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a chemical compound and for its isolation. A reverse-phase HPLC method would be suitable for the analysis of this compound. In this method, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The purity of the sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

| Typical HPLC Method Parameters | |

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% Formic Acid or Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

By employing this method, a sharp, well-defined peak for this compound would be expected, and any impurities would appear as separate peaks, allowing for accurate purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the separation and identification of volatile and thermally stable compounds. For a compound such as this compound, GC-MS analysis would provide critical information on its purity and molecular weight.

In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

Research Findings: The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Furthermore, characteristic fragmentation patterns would provide structural confirmation. For instance, cleavage of the piperazine ring and loss of substituents from the phenyl ring would produce a unique fragmentation fingerprint. The high separation efficiency of gas chromatography is also crucial for detecting and quantifying any volatile impurities present in the sample.

Table 1: Illustrative GC-MS Data for this compound

| Parameter | Expected Result |

|---|---|

| Retention Time (min) | Dependent on column and method parameters |

| Molecular Ion (m/z) | 255.08 |

| Key Fragmentation Ions (m/z) | Characteristic fragments of the parent molecule |

| Purity (%) | >99% (for a research-grade standard) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional high-performance liquid chromatography (HPLC). UPLC is particularly well-suited for the analysis of non-volatile and thermally labile compounds.

For this compound, a UPLC method would be developed to provide a highly accurate assessment of its purity. The method would involve the use of a sub-2 µm particle column, allowing for higher flow rates and pressures, resulting in sharper peaks and better separation of the main compound from any impurities.

Research Findings: A validated UPLC method would be capable of separating this compound from starting materials, by-products, and degradation products. The use of a photodiode array (PDA) detector would allow for the simultaneous monitoring of the analyte at multiple wavelengths, providing additional confidence in peak purity and identity. The high sensitivity of UPLC also enables the detection and quantification of trace-level impurities.

Table 2: Representative UPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase | Gradient of acetonitrile and water with formic acid |

| Flow Rate (mL/min) | 0.5 |

| Detection (nm) | 254 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. For a novel compound like this compound, obtaining a single crystal and performing X-ray diffraction analysis would provide definitive proof of its chemical structure, including the conformation of the piperazine ring and the relative orientation of the substituents on the phenyl ring.

Research Findings: While specific crystallographic data for this compound is not readily available in public literature, studies on similar piperazine derivatives often reveal a chair conformation for the piperazine ring. researchgate.net The crystal packing would be stabilized by various intermolecular interactions. The precise bond lengths, bond angles, and torsion angles obtained from X-ray crystallography are invaluable for understanding the molecule's steric and electronic properties.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c, β (specific values in Å and °) |

| Piperazine Ring Conformation | Chair |

Development of Research-Oriented Analytical Methods for Impurity Profiling (e.g., LC-MS/MS for nitrosamines related to synthesis intermediates)

The synthesis of this compound may involve the use of reagents and intermediates that could potentially lead to the formation of undesirable impurities. Of particular concern in recent years has been the formation of nitrosamines, which are classified as probable human carcinogens. lcms.czsepscience.com The synthesis of piperazine-containing compounds can be a risk factor for the formation of nitrosamine (B1359907) drug substance-related impurities (NDSRIs).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for the trace-level detection and quantification of nitrosamines due to its exceptional sensitivity and selectivity. researchgate.net The development of a dedicated LC-MS/MS method is crucial for ensuring the quality and safety of research compounds.

Research Findings: The development of an LC-MS/MS method for nitrosamine impurity profiling in this compound would involve careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. Multiple Reaction Monitoring (MRM) is typically employed for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides a high degree of specificity and minimizes matrix interference. lcms.cz The method would need to be validated to demonstrate its sensitivity, accuracy, and precision for detecting potential nitrosamines that could arise from the reaction of residual nitrosating agents with the piperazine nitrogen.

Table 4: Key Considerations for LC-MS/MS Method Development for Nitrosamine Impurity Profiling

| Aspect | Focus |

|---|---|

| Sample Preparation | Extraction and concentration to achieve low detection limits |

| Chromatography | Separation of target nitrosamines from the main compound and other matrix components |

| Mass Spectrometry | Optimization of ionization source and MRM transitions for each potential nitrosamine |

| Validation | Demonstration of method performance according to established guidelines |

Computational and Theoretical Investigations of 1 2 Chloro 6 Nitrophenyl 4 Methylpiperazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the properties of a molecule from first principles. These calculations provide insights into the molecule's geometry, electronic landscape, and spectroscopic signatures.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved through geometry optimization. For 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

The piperazine (B1678402) ring typically adopts a chair conformation, which is its most stable form. However, the orientation of the bulky 2-chloro-6-nitrophenyl group attached to one of the nitrogen atoms can lead to different conformers, such as axial and equatorial positions. Conformational analysis would systematically explore these possibilities to identify the global minimum energy structure, which represents the most likely conformation of the molecule in the gas phase. The dihedral angles between the phenyl ring and the piperazine ring are key parameters in this analysis. For similar nitrophenylpiperazine compounds, studies have shown that the nitrophenyl group can exist in either an equatorial or, less commonly, an axial position. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound (Theoretical) This table is a template representing the type of data that would be generated from a geometry optimization calculation. Actual values require a specific DFT calculation to be performed.

| Parameter | Bond/Angle | Expected Value Range |

| Bond Length | C-C (phenyl) | ~1.39 - 1.41 Å |

| C-N (phenyl-piperazine) | ~1.38 - 1.42 Å | |

| C-Cl | ~1.73 - 1.75 Å | |

| N-O (nitro) | ~1.22 - 1.25 Å | |

| Bond Angle | C-N-C (piperazine) | ~109° - 112° |

| C-C-Cl (phenyl) | ~118° - 122° | |

| Dihedral Angle | Phenyl Ring - Piperazine Ring | Varies with conformation (e.g., ~30° - 70°) |

Understanding the electronic structure is key to predicting a molecule's reactivity and properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital that is most likely to accept an electron, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For molecules like this compound, the HOMO is often localized on the electron-rich phenylpiperazine moiety, while the LUMO is typically found on the electron-withdrawing nitrophenyl group.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It uses a color scale to indicate different electrostatic potential values: red typically signifies electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. researchgate.net For this compound, negative potential (red) would be expected around the oxygen atoms of the nitro group and the nitrogen atoms of the piperazine ring. Positive potential (blue) would likely be concentrated around the hydrogen atoms.

Quantum chemical calculations can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

Theoretical IR Spectroscopy: Calculations can determine the vibrational frequencies of the molecule, which correspond to the peaks in an Infrared (IR) spectrum. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups. For instance, characteristic stretching frequencies for the N-O bonds of the nitro group, C-H bonds in the aromatic ring and piperazine ring, and the C-Cl bond would be predicted. Studies on similar piperazine derivatives have successfully used DFT to assign vibrational modes. scispace.com

Theoretical NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can also be calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR spectra to confirm the molecular structure. scispace.com

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table illustrates the type of data generated from theoretical spectroscopic calculations. Actual values require specific DFT calculations.

| Spectroscopy Type | Functional Group / Atom | Predicted Wavenumber / Chemical Shift |

| IR | N-O Stretch (Nitro) | ~1520 - 1560 cm⁻¹ (asymmetric), ~1340 - 1370 cm⁻¹ (symmetric) |

| C-H Stretch (Aromatic) | ~3000 - 3100 cm⁻¹ | |

| C-H Stretch (Aliphatic) | ~2800 - 3000 cm⁻¹ | |

| ¹³C NMR | C-Cl (Aromatic) | ~130 - 135 ppm |

| C-NO₂ (Aromatic) | ~145 - 150 ppm | |

| C (Piperazine) | ~45 - 55 ppm | |

| ¹H NMR | H (Aromatic) | ~7.0 - 8.0 ppm |

| H (Piperazine) | ~2.5 - 3.5 ppm | |

| H (Methyl) | ~2.2 - 2.5 ppm |

Reactivity Prediction and Reaction Pathway Analysis

The electronic parameters derived from quantum chemical calculations, such as the HOMO-LUMO energies and the MEP map, are used to predict the molecule's reactivity. Global reactivity descriptors like electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to provide a quantitative measure of reactivity. nih.gov For example, the regions of negative electrostatic potential on the MEP map (e.g., the nitro group's oxygen atoms) are predicted to be the most likely sites for electrophilic attack. Conversely, regions with positive potential are targets for nucleophiles.

Reaction pathway analysis would involve modeling the interaction of this compound with various reactants to determine the most favorable reaction mechanisms. This involves calculating the energies of transition states and intermediates to map out the potential energy surface of a reaction, providing insights into reaction kinetics and thermodynamics.

Molecular Docking and Dynamics Simulations in In Vitro Biological Models (e.g., receptor binding sites, enzyme active sites)

Given that many piperazine derivatives exhibit biological activity, molecular docking and dynamics simulations are essential tools to explore the potential interactions of this compound with biological targets like proteins and DNA.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the molecule of interest) when bound to a receptor (a protein or enzyme) to form a stable complex. nih.gov The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, typically expressed as a docking score in kcal/mol. A lower (more negative) score indicates a more favorable binding interaction. For instance, docking studies on similar nitrophenylpiperazine derivatives have been performed to evaluate their potential as enzyme inhibitors. nih.govbohrium.com Such a study for this compound would identify key interactions, such as hydrogen bonds or hydrophobic interactions, with specific amino acid residues in the active site of a target protein.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and conformational changes of the ligand-receptor complex over time. These simulations model the movement of atoms and molecules, providing a more dynamic and realistic view of the binding interactions compared to the static picture provided by docking.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor This table is a template showing the kind of data a molecular docking study would produce. The target receptor and values are for illustrative purposes only.

| Target Receptor | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Example Kinase A | -8.5 | ASP 150, LYS 88 | Hydrogen Bond |

| LEU 75, VAL 60 | Hydrophobic Interaction | ||

| Example Receptor B | -7.9 | TYR 210, PHE 212 | π-π Stacking |

| SER 180 | Hydrogen Bond |

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, the arrangement of molecules in a crystal lattice is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these interactions.

The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside) onto this surface, one can identify and analyze intermolecular contacts.

Structure Activity Relationship Sar Studies of 1 2 Chloro 6 Nitrophenyl 4 Methylpiperazine and Its Analogs

Design and Synthesis of Diverse Analog Series Based on Structural Modifications

The systematic design and synthesis of analogs are fundamental to elucidating SAR. For 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine, this involves modifying three primary structural components: the chloronitrophenyl moiety, the piperazine (B1678402) ring, and the N-methyl substituent, as well as introducing new structural elements.

The 2-chloro-6-nitrophenyl group is a critical determinant of the molecule's electronic and steric properties, which heavily influence receptor binding. Modifications to this ring are synthesized to probe the importance of substituent type, position, and electronics.

Halogen Position and Type: The position of the chlorine atom is crucial. Moving the halogen from the ortho- (2) to the meta- (3) or para- (4) position would significantly alter the molecule's conformational profile relative to the piperazine ring. The steric clash between ortho substituents and the piperazine ring can restrict rotation, locking the molecule into a specific conformation. polyu.edu.hk The nature of the halogen (e.g., replacing Cl with F, Br, or I) would modulate both steric bulk and electronic properties (electronegativity and polarizability), which can fine-tune binding interactions. Studies on other phenylpiperazine series have shown that the presence and position of a halogen substituent are often essential for biological activity. polyu.edu.hk

The synthesis of such analogs typically involves nucleophilic aromatic substitution reactions, where a piperazine derivative reacts with a suitably substituted chloronitrobenzene. nih.govresearchgate.net

The piperazine ring serves as a central scaffold, and its N-substituent is key for interacting with biological targets and influencing physicochemical properties like solubility and basicity.

N-Methyl Substituent: The methyl group at the N4 position can be replaced with a variety of other substituents to explore SAR. This includes increasing the alkyl chain length (ethyl, propyl), introducing branching (isopropyl), or adding cyclic structures (cyclopropyl, cyclohexyl). Aromatic or heteroaromatic rings can also be introduced to explore potential pi-stacking or additional hydrogen bonding interactions. Studies on gambogic acid derivatives revealed that a methylpiperazine substituent led to a compound with potent inhibitory activity against certain cancer cell lines. nih.gov

Piperazine Ring: While often maintained as a core scaffold, the piperazine ring itself can be modified. This could involve substitution on the carbon atoms of the ring or replacement with other heterocyclic structures like homopiperazine (B121016) or piperidine (B6355638) to alter the geometry and basicity of the nitrogen atoms.

Introducing linkers or bridging units between the core phenylpiperazine structure and another chemical moiety is a common strategy to access additional binding pockets within a target receptor or to design dual-target agents. For instance, an amide or methylene (B1212753) linker could be attached to the N-methyl position to connect to various heterocyclic rings. nih.gov This approach can enhance binding affinity and selectivity for a specific biological target.

Impact of Substituent Effects on In Vitro Biological Activities (e.g., enzyme inhibition, receptor binding)

The structural modifications described above are evaluated through in vitro biological assays to quantify their effect on activity. This typically involves measuring enzyme inhibition (IC50 values) or receptor binding affinity (Ki values). While specific data for this compound is not available, data from analogous phenylpiperazine series illustrate these principles.

For example, in a series of pyridinylpiperazine derivatives tested as urease inhibitors, the nature of the substituent on the phenyl ring had a dramatic impact on inhibitory potency.

Table 1: Urease Inhibition by Analogous Pyridinylpiperazine Derivatives

| Compound | Substituent (R) on Phenyl Ring | IC50 (µM) |

|---|---|---|

| 5b | 2-Cl | 2.0 ± 0.73 |

| 5d | 4-Cl | 4.1 ± 0.61 |

| 5f | 3-NO2 | 4.6 ± 0.55 |

| 5g | 4-NO2 | 5.0 ± 0.44 |

| Thiourea (Standard) | - | 23.2 ± 11.0 |

Data is illustrative and sourced from a study on analogous compounds to demonstrate SAR principles. nih.gov

This data shows that a chloro group at the ortho-position (5b) resulted in the most potent compound, significantly more active than the standard inhibitor, thiourea. nih.gov A nitro group at the meta- or para-position (5f, 5g) also conferred strong activity. nih.gov

Similarly, in a series of benzhydrylpiperazine-based compounds designed as dual COX-2/5-LOX inhibitors, halogen substitution on a terminal phenyl ring significantly influenced activity.

Table 2: COX-2 and 5-LOX Inhibition by Analogous Benzhydrylpiperazine Derivatives

| Compound | Substituent (R) on Phenyl Ring | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |

|---|---|---|---|

| 9d | 4-Cl | 0.25 ± 0.03 | 7.87 ± 0.33 |

| 9g | 4-F | 0.31 ± 0.04 | 9.02 ± 0.42 |

| Celecoxib (B62257) (Standard) | - | 0.36 ± 0.02 | - |

| Zileuton (Standard) | - | - | 14.29 ± 0.17 |

Data is illustrative and sourced from a study on analogous compounds to demonstrate SAR principles. nih.gov

Here, a 4-chloro substitution (9d) yielded a compound with superior COX-2 and 5-LOX inhibition compared to the respective standards, celecoxib and zileuton. nih.gov This highlights the positive impact that specific halogen substitutions can have on enzyme inhibition.

Conformational Effects and Steric Hindrance on Activity Profiles

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. For this compound, the ortho-substituents (2-chloro and 6-nitro) are expected to create significant steric hindrance. This steric clash would likely restrict the rotation of the phenyl ring around the C-N bond connecting it to the piperazine.

This restricted rotation forces the molecule into a limited set of preferred conformations. While this reduces conformational flexibility, it can be advantageous if the resulting low-energy conformation closely matches the geometry of the target's binding site. This "pre-organization" for binding can lead to a smaller entropic penalty upon binding and thus a higher binding affinity. Studies have suggested that decreased conformational flexibility in some analogs can lead to an increase in potency. polyu.edu.hk The steric bulk of the ortho groups can also dictate the orientation of the molecule within the binding pocket, preventing unproductive binding modes and enhancing selectivity.

Elucidation of Pharmacophoric Requirements for Specific In Vitro Interactions

A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. Elucidating the pharmacophore for a class of compounds involves identifying the common structural elements and their spatial arrangement that are essential for binding to a specific target.

For a hypothetical target of this compound, a pharmacophore model would likely include:

A Hydrophobic/Aromatic Feature: Represented by the 2-chloro-6-nitrophenyl ring, which can engage in hydrophobic or aromatic (pi-pi stacking) interactions within the receptor pocket.

Hydrogen Bond Acceptor Features: The two oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming key interactions with hydrogen bond donor residues in the target protein.

A Positive Ionizable Feature: The nitrogen atom at the 4-position of the piperazine ring (N4) is basic and would likely be protonated at physiological pH. This positive charge is often crucial for forming an ionic bond or a strong hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in the binding site. This is a common pharmacophoric element for many piperazine-containing drugs. nih.gov

Computational pharmacophore modeling can be used to generate and validate such models. researchgate.netdrugdesign.orgnih.govunina.it By mapping the features of a series of active and inactive analogs, a 3D model is built that can then be used to virtually screen for new molecules with the potential for similar biological activity.

Mechanistic Investigations of 1 2 Chloro 6 Nitrophenyl 4 Methylpiperazine in in Vitro Biological Systems

In Vitro Receptor Binding Affinity Profiling to Specific Protein Targets (e.g., G-protein coupled receptors, kinases, ion channels)

Comprehensive in vitro receptor binding affinity data for 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine against a broad panel of specific protein targets such as G-protein coupled receptors, kinases, or ion channels are not extensively detailed in currently available scientific literature. While related compounds containing the piperazine (B1678402) moiety are often designed to interact with such targets, specific binding constants (e.g., Ki, Kd, or IC₅₀ values) for this compound are not publicly documented.

In Vitro Enzyme Inhibition and Activation Assays

The nitrophenylpiperazine scaffold has been explored for its potential as an enzyme inhibitor. A study investigating a series of novel 4-nitrophenylpiperazine derivatives as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis, provides relevant insights. nih.govnih.gov Tyrosinase is a type-3 metalloenzyme with two copper ions in its active site that is widely distributed in nature. nih.gov

In this study, various substitutions were made on the piperazine ring to probe the structure-activity relationship (SAR). nih.gov While the exact 2-chloro-6-nitro isomer was not tested, a structurally similar analog, 1-(2-chloro-4-nitrophenyl)piperazine (B40364) substituted with a 2-hydroxyethyl group, was synthesized and evaluated. nih.gov This compound (designated 4f in the study) was found to be a poor inhibitor of tyrosinase, with an IC₅₀ value greater than 200 µM. nih.gov The study noted that other substitutions on the phenyl ring, such as 2-bromo, 2,4-dichloro, and para- or meta-nitro groups, also failed to improve potency compared to the unsubstituted template compound. nih.gov The most potent compounds in the series featured indole (B1671886) or pyridine (B92270) moieties, and kinetic analysis of the lead compound revealed a mixed-type inhibition mechanism against tyrosinase. nih.gov

Cellular Pathway Modulation Studies in Non-Human Cell Lines (e.g., signaling cascades, protein expression)

Specific studies detailing the modulation of cellular signaling cascades or protein expression by this compound in non-human cell lines have not been identified in the available literature. However, research on related N-phenylpiperazine derivatives has included evaluations of their effects on various cell lines. For instance, a series of 1-(4-nitrophenyl)piperazine (B103982) derivatives were assessed for toxicity against plant cells from Nicotiana tabacum, with all tested compounds showing only insignificant toxic effects. nih.gov This suggests that the core nitrophenylpiperazine structure may possess a degree of tolerance in certain biological systems.

Target Identification and Validation in Pre-clinical Research Models

Direct target identification and validation studies for this compound are not described in the reviewed literature. The process of identifying a compound's biological target often involves advanced techniques such as functional genomics, chemoproteomics, phenotypic screening, and the use of artificial intelligence and machine learning platforms. discoveryontarget.com

For the broader class of nitrophenylpiperazine derivatives, some research has been target-based. For example, the investigation of these compounds as potential tyrosinase inhibitors was based on screening against a specific, known enzyme target. nih.govnih.gov The finding that a 2-chloro-4-nitrophenyl substituted analog had poor activity suggests that tyrosinase is unlikely to be a primary target for compounds with this particular substitution pattern. nih.gov Further screening and validation studies would be necessary to identify the specific molecular targets, if any, of this compound.

Evaluation of Antimicrobial Properties Against Laboratory Strains (in vitro antibacterial, antifungal, antituberculosis activity)

The piperazine nucleus is a common scaffold in compounds designed for antimicrobial activity. nih.govresearchgate.net While this compound has not been specifically reported, numerous studies on structurally related nitrophenylpiperazine and chloro-nitroaromatic compounds demonstrate a range of antimicrobial activities.

A series of ten new 1-(4-nitrophenyl)piperazine derivatives were tested for activity against various pathogens. nih.govresearchgate.net In general, these compounds showed moderate effects, though two derivatives demonstrated the highest inhibition activity against Mycobacterium kansasii (MIC = 15.0 and 15.4 µM), and one was also active against M. marinum (MIC = 15.0 µM). nih.gov Another derivative showed the best activity against the fungus Fusarium avenaceum (MIC = 14.2 µM). nih.gov

In a different study, piperazine derivatives synthesized from a chloro-nitrobenzene precursor were screened against a panel of bacteria and fungi, with many of the compounds showing significant antimicrobial properties. researchgate.net Furthermore, a complex pleuromutilin (B8085454) derivative that incorporates a 4-nitrophenyl-piperazine moiety demonstrated excellent in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Mannich bases containing an N-methylpiperazine moiety have also been synthesized and screened for antifungal activity against Candida albicans. jocpr.com These findings collectively suggest that the nitrophenylpiperazine scaffold can be a viable pharmacophore for antimicrobial agents, although the specific activity is highly dependent on the complete molecular structure.

| Compound Class | Test Organism | Observed Activity (MIC) | Reference |

|---|---|---|---|

| 1-(4-Nitrophenyl)piperazine derivative | Mycobacterium kansasii | 15.0 µM | nih.gov |

| 1-(4-Nitrophenyl)piperazine derivative | Mycobacterium marinum | 15.0 µM | nih.gov |

| 1-(4-Nitrophenyl)piperazine derivative | Fusarium avenaceum | 14.2 µM | nih.gov |

| Pleuromutilin-4-nitrophenyl-piperazine conjugate | Methicillin-Resistant Staphylococcus aureus (MRSA) | Excellent antibacterial activity reported | nih.gov |

| Piperazine derivatives from chloro-nitrobenzene | S. aureus, S. epidermidis, P. aeruginosa, E. coli | Significant antibacterial properties reported | researchgate.net |

| Piperazine derivatives from chloro-nitrobenzene | C. albicans, A. niger, A. flavus, A. fumigatus | Significant antifungal properties reported | researchgate.net |

Investigation of Metabolic Stability in In Vitro Systems (e.g., microsomal stability, plasma stability)

The metabolic stability of a drug candidate is a critical parameter evaluated early in the discovery process using in vitro systems like liver microsomes or hepatocytes. nih.govnuvisan.com These assays measure the rate of metabolism, which helps predict in vivo clearance and half-life. nuvisan.com Specific metabolic stability data for this compound is not available, but studies on related arylpiperazine structures provide valuable insights into their likely metabolic fate.

Arylpiperazine derivatives are known to undergo metabolic transformations, often leading to rapid clearance. nih.gov A detailed study on a series of piperazin-1-ylpyridazines demonstrated that the piperazine ring and the aromatic rings are common sites of metabolism. nih.gov The primary metabolic pathways identified were hydroxylation of the benzene (B151609) rings and oxidation at the nitrogen atoms of the piperazine ring. nih.gov

This study also highlighted how structural modifications can dramatically alter metabolic stability. The initial lead compound was rapidly metabolized in both mouse and human liver microsomes (MLM/HLM), with a half-life (t₁/₂) of approximately 2-3 minutes. nih.gov Through iterative design and systematic exploration of structure-metabolism relationships, it was possible to design analogs with significantly improved stability, achieving half-lives of over 100 minutes. nih.gov This indicates that the metabolic liability of the piperazine core can be managed by modifying its substituents. The general workflow for such studies involves incubating the compound with liver microsomes in the presence of cofactors like NADPH, followed by quantification of the remaining parent compound over time using LC-MS. nih.gov

| Compound Modification | t₁/₂ in Mouse Liver Microsomes (min) | t₁/₂ in Human Liver Microsomes (min) | Reference |

|---|---|---|---|

| Initial Lead Compound (Prototype 1) | 2 | 3 | nih.gov |

| Optimized Analog (Compound 29) | 113 | 105 | nih.gov |

In-depth Analysis of this compound: Future Research and Applications

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific published research on the chemical compound this compound for the detailed future research directions and potential applications outlined in the requested article structure. While the compound is available commercially and its basic chemical identity is established, there is no accessible data in peer-reviewed journals, patents, or scientific databases corresponding to its use in the specific areas of inquiry.

The requested sections and subsections for the article were:

Future Research Directions and Potential Applications in Chemical Science

Role in Scaffold Hopping and Lead Optimization in Pre-clinical Drug Discovery (focused on target validation, not drug development itself)

Searches for the compound, including by its CAS Number (189761-96-4), did not yield any specific studies detailing its application as a chemical probe, its inclusion in high-throughput screening libraries, the development of advanced synthetic methods for its derivatives, any investigation into its photochromic properties, or its role in scaffold hopping and target validation.

General information on related concepts, such as the synthesis of other piperazine (B1678402) derivatives or the principles of scaffold hopping, is available. However, the strict requirement to focus solely on 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine and not introduce information outside the explicit scope of the provided outline cannot be met with scientific accuracy and without resorting to speculation.

Therefore, due to the absence of specific research findings for this particular compound in the requested areas, it is not possible to generate the thorough and scientifically accurate article as instructed.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or reductive amination, leveraging protocols similar to those used for structurally related piperazine derivatives. For example, halogenated aromatic precursors (e.g., 2-chloro-6-nitrobenzene derivatives) may react with pre-formed methylpiperazine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃). Purity optimization involves column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization from ethanol/water mixtures. Monitoring via thin-layer chromatography (TLC) and spectroscopic validation (NMR, IR) is critical .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm substitution patterns on the aromatic ring and piperazine moiety.

- IR Spectroscopy : To identify functional groups (e.g., nitro-group stretching at ~1520 cm⁻¹).

- Mass Spectrometry (MS) : For molecular ion confirmation (e.g., ESI-MS or HRMS).

- X-ray Crystallography : If single crystals are obtained, refine using SHELXL or OLEX2 to resolve bond lengths/angles .

Q. What solvent systems are suitable for physicochemical characterization (e.g., solubility, stability)?

- Methodological Answer : Solubility screening should include DMSO (for stock solutions), aqueous buffers (pH 1–10 for stability studies), and ethanol/methanol for spectroscopic assays. Stability under UV light and varying temperatures (25–40°C) should be assessed via HPLC-UV to detect degradation products. For compounds with poor aqueous solubility, β-cyclodextrin inclusion complexes (as in ) may enhance bioavailability .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for receptor-targeted studies?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., sigma receptors, as in ). Focus on the nitro group’s electron-withdrawing effects and piperazine’s conformational flexibility.

- QSAR Models : Corporate substituent electronic parameters (Hammett constants) and steric effects to optimize bioactivity.

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales using GROMACS .

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values across assays)?

- Methodological Answer :

- Assay Standardization : Control variables like cell line passage number, incubation time, and solvent (DMSO concentration ≤0.1%).

- Orthogonal Assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP inhibition).

- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to discrepancies.

- Crystallographic Validation : Resolve enantiomeric purity if chiral centers are present (e.g., racemic mixtures as in ) .

Q. How can structural modifications improve the compound’s pharmacokinetic profile without compromising activity?

- Methodological Answer :

- Nitro Group Reduction : Convert to amine for improved solubility; assess bioactivity changes.

- Piperazine N-Modification : Introduce hydrophilic groups (e.g., hydroxyls) to enhance blood-brain barrier penetration.

- Prodrug Design : Mask polar groups with ester linkages (hydrolyzable in vivo).

- Salt Formation : Hydrochloride salts (as in ) may improve crystallinity and stability .

Q. What experimental approaches validate the compound’s role in modulating neurotransmitter release (e.g., norepinephrine)?

- Methodological Answer :

- Ex Vivo Hippocampal Slice Models : Preload tissues with [³H]norepinephrine and measure NMDA-evoked release (as in ). Use sigma receptor antagonists (e.g., haloperidol) to confirm mechanism.

- Electrophysiology : Patch-clamp recordings to assess ion channel modulation.

- Behavioral Assays : Rodent models for anxiety/depression to correlate neurochemical effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.